

Potential Therapeutic Targets of Methyl Rosmarinate: A Technical Guide

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Compound of Interest		
Compound Name:	Methyl Rosmarinate	
Cat. No.:	B1631085	Get Quote

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Abstract

Methyl Rosmarinate (MR), a derivative of the naturally occurring phenolic compound rosmarinic acid, has emerged as a promising therapeutic agent with a diverse range of biological activities. This technical guide provides an in-depth overview of the potential therapeutic targets of methyl rosmarinate, focusing on its anti-inflammatory, antioxidant, neuroprotective, and anticancer properties. Detailed experimental methodologies for key assays are provided, and quantitative data are summarized for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of the molecular mechanisms underlying the therapeutic potential of methyl rosmarinate.

Introduction

Methyl rosmarinate is a methyl ester of rosmarinic acid, a compound widely found in various plants of the Lamiaceae family. While sharing many of the beneficial properties of its parent compound, **methyl rosmarinate** exhibits distinct physicochemical characteristics that may enhance its bioavailability and therapeutic efficacy. Research has demonstrated its potential in mitigating a spectrum of pathological conditions, positioning it as a molecule of significant interest for drug discovery and development. This document aims to consolidate the current scientific knowledge on the therapeutic targets of **methyl rosmarinate**, providing a comprehensive resource for researchers in the field.



Therapeutic Potential and Molecular Targets

Methyl rosmarinate exerts its therapeutic effects by modulating multiple signaling pathways and targeting key enzymes involved in disease pathogenesis.

Anti-inflammatory Activity

Methyl rosmarinate has demonstrated potent anti-inflammatory effects by targeting key mediators of the inflammatory cascade.

- Lipoxygenase (LOX) Inhibition: MR is a significant inhibitor of lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes, which are potent inflammatory mediators.[1]
- NF-κB Signaling Pathway: MR has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. This inhibition is achieved by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the p50 and p65 subunits of NF-κB.
- MyD88-Dependent and -Independent Pathways: In lipopolysaccharide (LPS)-stimulated macrophages, methyl rosmarinate inhibits nitric oxide (NO) production by suppressing both MyD88-dependent and -independent signaling pathways, which are crucial for the activation of inflammatory responses.[2][3]
- Heme Oxygenase-1 (HO-1) Induction: MR induces the expression of the anti-inflammatory enzyme Heme Oxygenase-1 (HO-1) through the activation of the Nrf2 transcription factor.[2]
 [3]

Anticancer Activity

Methyl rosmarinate exhibits promising anticancer properties through the modulation of several key signaling pathways involved in cancer cell proliferation, survival, and migration.

Akt/mTOR Pathway: MR has been shown to inhibit the Akt/mTOR signaling pathway, which
is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and
survival.[4][5] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.



- MAPK/ERK Pathway: The compound also affects the MAPK/ERK signaling cascade, another critical pathway involved in cell proliferation and differentiation in cancer cells.[4][5]
- VEGFR2 Signaling: Methyl rosmarinate has been found to target Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[4][5]
- TGF-β1/Smad Pathway: In the context of pulmonary fibrosis, which shares some
 pathological mechanisms with cancer, MR has been shown to attenuate the fibrotic response
 by inhibiting the TGF-β1/Smad signaling pathway.[6] This pathway is also implicated in
 cancer progression and metastasis.
- Cell Viability and Migration: Studies on glioblastoma and other cancer cell lines have demonstrated that methyl rosmarinate significantly reduces cell viability, induces cell cycle arrest, and inhibits cell migration.[4][5]

Enzyme Inhibition

Methyl rosmarinate has been identified as an inhibitor of several enzymes with therapeutic relevance.

- α-Glucosidase Inhibition: MR inhibits α-glucosidase, an enzyme involved in carbohydrate digestion.[7][8][9] This activity suggests its potential in the management of type 2 diabetes.
- Tyrosinase Inhibition: As a noncompetitive inhibitor of tyrosinase, the key enzyme in melanin biosynthesis, **methyl rosmarinate** has potential applications in cosmetics for skin whitening and in treating hyperpigmentation disorders.[7][8][9][10]
- Matrix Metalloproteinase-1 (MMP-1) Inhibition: MR has been reported to inhibit MMP-1, an enzyme involved in the degradation of extracellular matrix components, which plays a role in skin aging and cancer metastasis.[7]

Other Biological Activities

 Antioxidant Activity: Methyl rosmarinate possesses significant antioxidant properties, contributing to its protective effects against oxidative stress-related diseases.[7][8][11]



- Neuroprotective Effects: The compound has shown potential neuroprotective effects, although the specific molecular targets in this context require further investigation.[4]
- Antimicrobial and Antifungal Activities: Methyl rosmarinate exhibits antimicrobial activity,
 particularly against Gram-positive bacteria, and also possesses antifungal properties.[7][12]
- Anti-SARS-CoV-2 Activity: Recent studies have suggested that methyl rosmarinate can act
 as an allosteric inhibitor of the SARS-CoV-2 3CL protease, an essential enzyme for viral
 replication, indicating its potential as an antiviral agent.[13][14]

Quantitative Data Summary

The following tables summarize the reported quantitative data for the biological activities of **methyl rosmarinate**.

Activity	Target	Cell Line/System	IC50 / Inhibition (%)	Reference
Anticancer	Glioblastoma (U87)	Cell Viability	IC50: 9.8 μM	[4]
Glioblastoma (T98)	Cell Viability	IC50: 13 μM	[4]	
Enzyme Inhibition	Lipoxygenase	In vitro assay	IC50: 0.02 μM	[1]
α-Glucosidase	In vitro assay	Mixed-type inhibitor	[7]	
Tyrosinase (mushroom)	In vitro assay	IC50: 0.28 mM (noncompetitive)	[7][10]	_
Anti- inflammatory	Nitric Oxide (NO) Production	LPS-stimulated RAW 264.7 cells	IC50: 14.25 μM	[2][3]

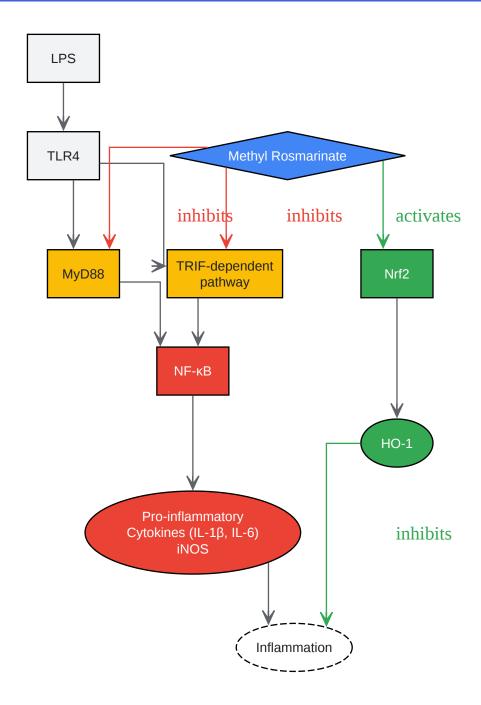
Signaling Pathways and Experimental Workflows



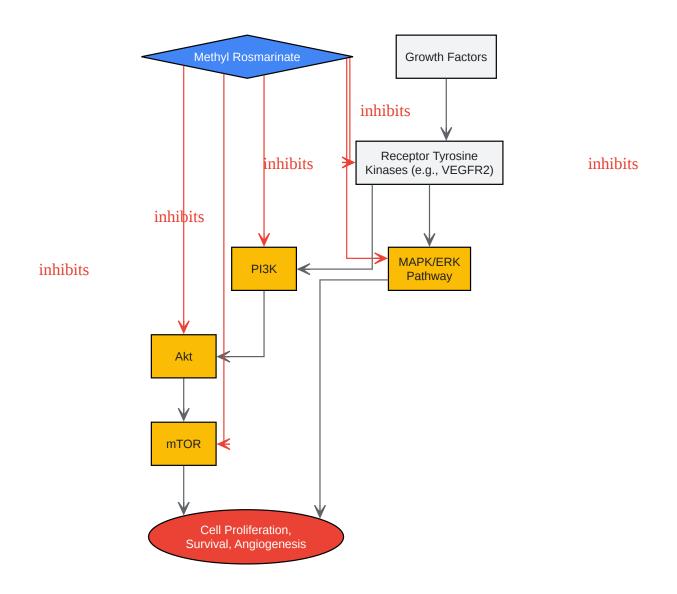
Visual representations of key signaling pathways and experimental workflows are provided below in the DOT language.

Signaling Pathways



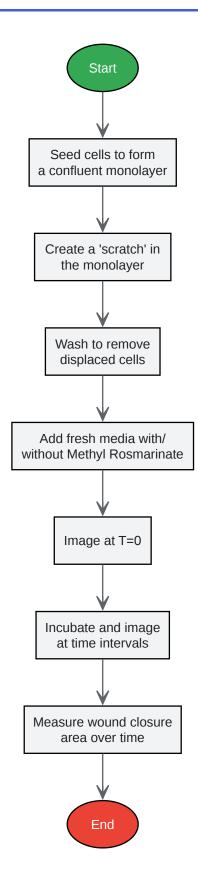












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